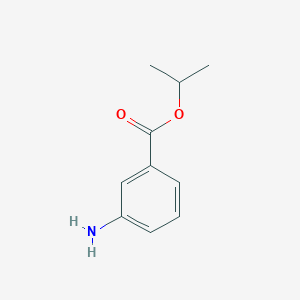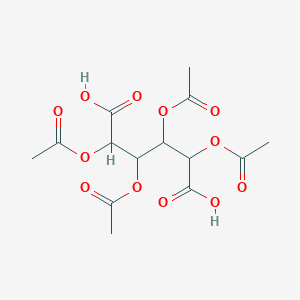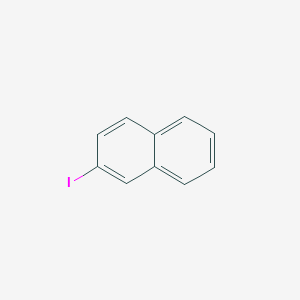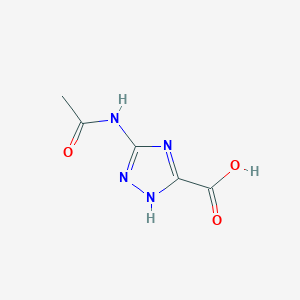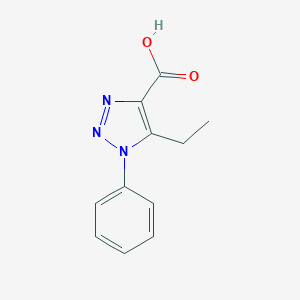![molecular formula C19H26N2O B183103 1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea CAS No. 495376-13-1](/img/structure/B183103.png)
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea, commonly known as AAMU, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of adamantane, which is a bicyclic organic compound with a diamond-like structure. AAMU is a white crystalline powder that is soluble in organic solvents and has a melting point of 226-227°C. In
Mecanismo De Acción
The mechanism of action of AAMU is not fully understood. However, it has been suggested that AAMU inhibits the activity of enzymes that are involved in various cellular processes such as DNA replication, cell division, and protein synthesis. AAMU has also been shown to modulate the expression of genes that are involved in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
AAMU has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. AAMU has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, AAMU has been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of retroviruses such as HIV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AAMU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. AAMU also exhibits potent biological activities, making it a useful tool for studying various cellular processes. However, AAMU has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. AAMU also has low bioavailability, which can limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the research on AAMU. One potential direction is to explore the use of AAMU as a potential therapeutic agent for cancer, viral, and bacterial infections. Another direction is to study the mechanism of action of AAMU in more detail to better understand its biological effects. Additionally, the development of more potent and selective derivatives of AAMU could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
AAMU can be synthesized by reacting 1-adamantyl isocyanate with 4-methylbenzylamine in anhydrous toluene. The reaction is carried out at a temperature of 60-70°C for 12-16 hours under nitrogen atmosphere. The resulting product is then purified by recrystallization from ethanol to obtain pure AAMU.
Aplicaciones Científicas De Investigación
AAMU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. AAMU has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of viruses such as influenza A and HIV-1. Additionally, AAMU has been shown to have antibacterial and antifungal activities.
Propiedades
Número CAS |
495376-13-1 |
|---|---|
Nombre del producto |
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea |
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C19H26N2O/c1-13-2-4-14(5-3-13)12-20-18(22)21-19-9-15-6-16(10-19)8-17(7-15)11-19/h2-5,15-17H,6-12H2,1H3,(H2,20,21,22) |
Clave InChI |
VXYPRGSATSUCOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



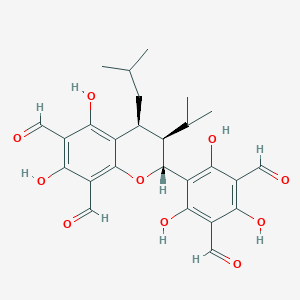
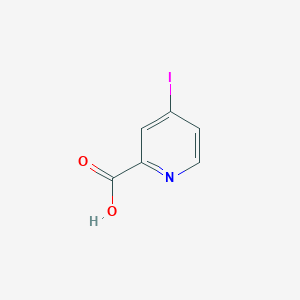
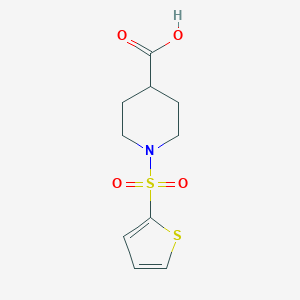
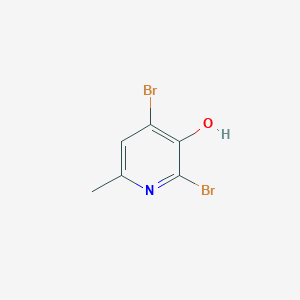
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
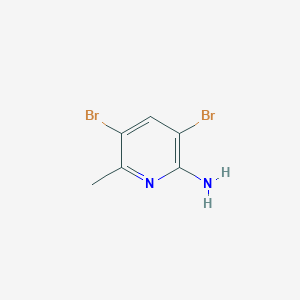
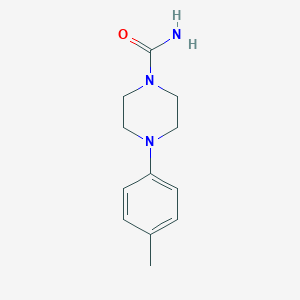

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
